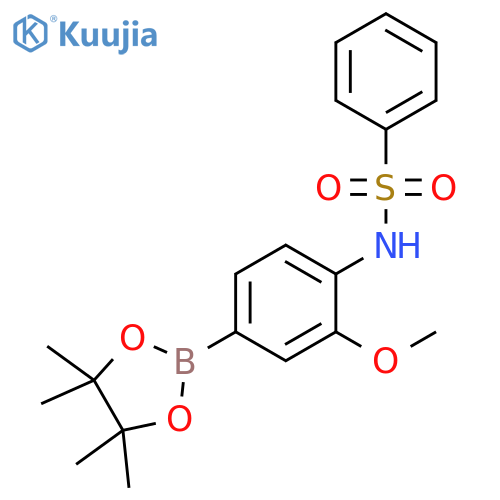

Cas no 1211366-27-6 (Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid)

Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

- Benzenesulfonamide, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- D94238

- AS-76362

- 1211366-27-6

- N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide

- Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid

-

- MDL: MFCD22494737

- インチ: 1S/C19H24BNO5S/c1-18(2)19(3,4)26-20(25-18)14-11-12-16(17(13-14)24-5)21-27(22,23)15-9-7-6-8-10-15/h6-13,21H,1-5H3

- InChIKey: FHBOEWQKPDMFMK-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2OC)(=O)=O)=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 389.1468242g/mol

- どういたいしつりょう: 389.1468242g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 596

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.2Ų

Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM430825-1g |

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95%+ | 1g |

$381 | 2022-09-04 | |

| Aaron | AR01FUBF-250mg |

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 250mg |

$139.00 | 2025-02-10 | |

| A2B Chem LLC | AY17647-1g |

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 1g |

$902.00 | 2024-04-20 | |

| Aaron | AR01FUBF-1g |

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 1g |

$416.00 | 2025-02-10 | |

| 1PlusChem | 1P01FU33-250mg |

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 250mg |

$169.00 | 2023-12-26 | |

| 1PlusChem | 1P01FU33-1g |

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 1g |

$415.00 | 2023-12-26 | |

| 1PlusChem | 1P01FU33-5g |

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 5g |

$1124.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1818129-250mg |

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 250mg |

¥1493.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D758303-250mg |

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 250mg |

$185 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1818129-5g |

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |

1211366-27-6 | 95% | 5g |

¥10880.00 | 2024-08-09 |

Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid 関連文献

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acidに関する追加情報

Research Brief on Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid (CAS: 1211366-27-6)

Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid (CAS: 1211366-27-6) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is particularly notable for its role as a key intermediate in the synthesis of various biologically active molecules, including protease inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeted drug delivery systems and as a versatile building block in organic synthesis.

The compound's unique structure, featuring a phenylsulfonylamino group and a boronic acid moiety, enables it to participate in diverse chemical reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in the pharmaceutical industry. Recent research has focused on optimizing the synthesis of this compound to improve yield and purity, which are critical for its application in drug development. Advances in catalytic systems and reaction conditions have been reported to enhance the efficiency of its production.

In the context of medicinal chemistry, Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid has been investigated for its potential as a protease inhibitor. Proteases play a crucial role in various pathological conditions, including cancer and infectious diseases. Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit inhibitory activity against specific proteases, suggesting its promise as a scaffold for developing novel therapeutics. Further structure-activity relationship (SAR) studies are underway to elucidate the optimal modifications for enhancing its bioactivity and selectivity.

Another area of interest is the application of this compound in boron neutron capture therapy (BNCT), an emerging treatment modality for cancer. The boronic acid moiety can selectively accumulate in tumor cells, making it a potential candidate for BNCT. Recent preclinical studies have explored its uptake and distribution in cancer models, with promising results indicating high tumor specificity and low systemic toxicity. These findings underscore the compound's potential as a theranostic agent in oncology.

Despite these advancements, challenges remain in the clinical translation of Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid. Issues such as stability in physiological conditions, bioavailability, and off-target effects need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid (CAS: 1211366-27-6) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its applications span from organic synthesis to targeted therapy, with ongoing research aimed at optimizing its properties and expanding its utility. As the field advances, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

1211366-27-6 (Pinacol 3-methoxy-4-phenylsulfonylaminophenylboronic acid) 関連製品

- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1339148-07-0(2,2-dimethyl-3-(oxolan-2-yl)propanoic acid)

- 2116-84-9(1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane)

- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)

- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)

- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)

- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)

- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)

- 1019380-80-3({1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}methanamine)

- 852453-71-5(N-Phenyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine)